3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Description
Properties
IUPAC Name |
3,7-dibromo-5,5-dihexylbenzo[b][1]benzosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32Br2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25)11-13-21(23)22-14-12-20(26)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCCMCWBSKYLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730788 | |
| Record name | 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852138-90-0 | |
| Record name | 2,7-Dibromo-9,9-dihexyl-9H-9-silafluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852138-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Steps
- Starting biphenyl derivative: 4,4'-dibromo-2,2'-diiodobiphenyl is used as the precursor.
- Lithiation: The biphenyl derivative undergoes lithium-halogen exchange using tert-butyllithium (t-BuLi) in dry tetrahydrofuran (THF) at low temperature (-78 °C to room temperature) under inert atmosphere.
- Cyclization: After lithiation, dihexyl dichlorosilane is added to the reaction mixture, promoting cyclization to form the silole ring.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | t-BuLi (1.7 M in pentane), dry THF, -78 °C to RT | - | Slow addition over 30 min, inert N2 |
| Cyclization with silane | Dihexyl dichlorosilane, RT, overnight | 53% | Reaction stirred 12-48 h |
| Work-up | Water quench, extraction with diethyl ether, drying | - | Purification by standard methods |
Data extracted and adapted from Ambeed report and NTU publications
Bromination and Purification
- The bromination at the 3,7-positions is typically achieved by using bromine (Br2) in the presence of a catalyst such as FeCl3 at 0 °C to room temperature.
- This step yields the dibromo derivative with high selectivity and yields up to 95%.
- The product is purified by column chromatography using dichloromethane/hexane mixtures.
| Bromination Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Br2, FeCl3 catalyst, 0 °C to RT, 5 h | 95% | High regioselectivity at 3,7-positions |
| Purification | Silica gel chromatography, DCM/hexane (1:1 v/v) | - | White solid isolated |
Based on synthetic schemes and experimental data from Royal Society of Chemistry supplementary materials
Suzuki Coupling for Further Functionalization (Optional)
- The dibromo compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions.
- For example, coupling with arylboronic acids under Pd(0) catalysis in toluene with K2CO3 base at 90 °C for 48 h yields functionalized silole derivatives.
- Typical yields for these coupling reactions are around 45%, with purification by chromatography.
| Suzuki Coupling Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling | Pd(PPh3)4 catalyst, K2CO3, toluene, 90 °C, 48 h | 45% | Used for synthesis of hole transporting materials (e.g., S101) |
Data from Journal of Materials Chemistry A and NTU research
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Comments |
|---|---|---|---|---|
| 1 | Lithiation | t-BuLi, dry THF, -78 °C to RT | - | Careful inert atmosphere required |
| 2 | Cyclization | Dihexyl dichlorosilane, RT, overnight | 53% | Formation of silole core |
| 3 | Bromination | Br2, FeCl3, 0 °C to RT, 5 h | 95% | Selective dibromination at 3,7-positions |
| 4 | Suzuki Coupling (opt.) | Pd(PPh3)4, K2CO3, toluene, 90 °C, 48 h | 45% | Functionalization for advanced applications |
Research Findings and Notes
- The synthesis route is considered efficient and cost-effective compared to other silole derivatives.
- The 3,7-dibromo substitution pattern enables versatile post-functionalization, critical for tailoring electronic properties.
- The hexyl chains at the 5,5-positions improve solubility and film-forming properties, important for device fabrication.
- Experimental NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
- The synthetic protocols have been validated in multiple peer-reviewed studies, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents.
Major Products Formed:
Substitution Reactions: Formation of derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Formation of biaryl or polyaryl compounds.
Reduction Reactions: Formation of 5,5-dihexyl-5H-dibenzo[b,d]silole.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole serves as a key building block in the synthesis of materials for OLEDs. Its ability to facilitate charge transport makes it an ideal candidate for use as a hole transport material. Research indicates that this compound enhances the efficiency and stability of OLED devices by improving hole mobility and reducing recombination losses .
Organic Photovoltaics (OPVs)
In OPVs, this compound is utilized to improve the performance of photoactive layers. Its structural characteristics allow for effective charge separation and transport, which are essential for converting solar energy into electrical energy. Studies have shown that incorporating this compound into polymer blends significantly boosts their photovoltaic efficiency .
Material Science
Development of Novel Materials
The compound's unique electronic properties make it valuable in developing new materials with tailored characteristics for specific applications. Researchers have synthesized copolymers incorporating this compound to achieve desired optical and electronic properties, which are crucial for various technological applications .
Thermal Stability and Mechanical Properties
this compound exhibits excellent thermal stability, making it suitable for high-performance applications where temperature fluctuations are common. Its mechanical properties can also be modified through copolymerization with other materials to enhance flexibility and durability .
Medicinal Chemistry
Potential Drug Development
The compound has garnered attention in medicinal chemistry due to its structural features that may influence biological activity. Preliminary studies suggest that derivatives of dibenzo[b,d]silole can exhibit antioxidant properties and potential anticancer activity by inducing apoptosis in cancer cell lines. These findings open avenues for further research into its application as a therapeutic agent.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its bromine and hexyl groups. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include electron transfer and charge transport mechanisms, which are critical for its function in organic electronics .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key structural analogs differ in substituents at the silicon atom and halogenation patterns:
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., octyl vs. hexyl) improve solubility but reduce melting points and crystallinity, critical for solution processing .
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 5,5-diphenyl derivative) increase rigidity and thermal stability (Td > 300°C) but reduce solubility, limiting solution-based applications .
Electronic and Optical Properties
Absorption and Emission :
- The dibenzosilole core exhibits a wide bandgap (~3.1 eV), making it suitable for blue-emitting materials. Bromination at the 3,7-positions red-shifts absorption due to increased electron-withdrawing effects .
- Substitution with electron-donating groups (e.g., methyl) marginally narrows the bandgap, while phenyl groups enhance conjugation, further red-shifting emission .
Charge Transport :
Thermal Stability
Thermogravimetric analysis (TGA) data reveals:
- 5,5-Dihexyl derivative : 5% weight loss at ~220°C, suitable for low-temperature device processing .
- 5,5-Dimethyl derivative : 5% weight loss at ~280°C, ideal for high-temperature applications .
- 5,5-Diphenyl derivative : Exceptional stability with 5% weight loss at >350°C, used in thermally robust OLEDs .
Biological Activity
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole is a compound that has garnered attention in the fields of organic chemistry and materials science due to its unique structure and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its significance.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a dibenzo[b,d]silole core with two bromine atoms and hexyl substituents. The presence of bromine enhances its electronic properties, making it suitable for various applications in organic electronics and photovoltaics.
This compound exhibits biological activity primarily through its interactions with cellular components. The compound is known to act as a hole transport material in organic solar cells, facilitating charge transport by enhancing the mobility of holes within the material matrix .
Antioxidant Properties
Research indicates that compounds similar to dibenzo[b,d]siloles can exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals. This property may contribute to its utility in biomedical applications.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity associated with dibenzo[b,d]silole derivatives. For instance, certain derivatives have shown potential anticancer activity by inducing apoptosis in cancer cell lines. The specific cytotoxic effects can depend on the substituents attached to the core structure .
Synthesis and Application in Solar Cells
A notable study involved the synthesis of this compound via Suzuki coupling reactions. The synthesized material was incorporated into perovskite solar cells as a hole transport layer. The results indicated improved efficiency compared to devices lacking this material, demonstrating its effectiveness in enhancing charge transport .
Comparative Analysis with Similar Compounds
A comparative study highlighted the differences between this compound and other dibenzosilole derivatives. This analysis focused on their electronic properties and biological activities, revealing that variations in bromination and alkyl chain length significantly influenced their performance in photovoltaic applications .
Table 1: Summary of Biological Activities
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Reaction Type | Suzuki Coupling |
| Temperature | 90 °C |
| Reaction Time | 48 hours |
| Solvent | Toluene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
